1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose
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Overview
Description
1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose is a synthetic compound derived from allose, a rare sugar. It is characterized by the presence of an azido group at the third carbon and isopropylidene groups protecting the first and second hydroxyl groups. This compound is primarily used in carbohydrate chemistry and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the first and second positions of allose are protected using isopropylidene groups. This is achieved by reacting allose with acetone in the presence of an acid catalyst.
Introduction of Azido Group: The protected allose derivative is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to introduce the azido group at the third carbon.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up considerations
Chemical Reactions Analysis
1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, polar aprotic solvents.
Cycloaddition: Alkynes, copper catalysts.
Major Products:
Reduction: 3-amino-3-deoxy-1,2-O-isopropylidene-alpha-D-allofuranose.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose is used in several scientific research areas:
Carbohydrate Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Bioconjugation: The azido group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of triazole-containing compounds with biological activity.
Mechanism of Action
The mechanism of action of 1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose is primarily related to its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, influencing molecular pathways and exerting biological effects .
Comparison with Similar Compounds
1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose can be compared with other similar compounds:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound has similar protective groups but lacks the azido functionality, making it less versatile in bioorthogonal chemistry.
3-Azido-3-deoxy-1,25,6-di-O-isopropylidene-alpha-D-allofuranose: This compound has additional isopropylidene protection, which can influence its reactivity and solubility.
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: This compound has a different sugar backbone, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of protective groups and the azido functionality, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(1R)-1-[(3aR,5S,6R,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-9(2)16-7-5(11-12-10)6(4(14)3-13)15-8(7)17-9/h4-8,13-14H,3H2,1-2H3/t4-,5-,6-,7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFYCLGFRYLADC-FMDGEEDCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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